molecular formula C9H9BrClNO2 B14762754 Isopropyl 5-bromo-2-chloronicotinate

Isopropyl 5-bromo-2-chloronicotinate

Cat. No.: B14762754
M. Wt: 278.53 g/mol
InChI Key: MSSCNNSGYVRPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 5-bromo-2-chloronicotinate is a chemical compound with the molecular formula C9H9BrClNO2 It is a derivative of nicotinic acid, featuring bromine and chlorine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl 5-bromo-2-chloronicotinate can be synthesized through a multi-step process involving the bromination and chlorination of nicotinic acid derivatives. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and chlorination reactions followed by esterification. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-bromo-2-chloronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted nicotinates, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Isopropyl 5-bromo-2-chloronicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl 5-bromo-2-chloronicotinate involves its interaction with specific molecular targets and pathways. The bromine and chlorine substituents on the pyridine ring can influence its binding affinity and reactivity with enzymes and receptors. The compound may act by inhibiting or activating certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Isopropyl 5-bromo-2-chloronicotinate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, biology, medicine, and industry. Further research is needed to fully explore its applications and mechanisms of action.

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

propan-2-yl 5-bromo-2-chloropyridine-3-carboxylate

InChI

InChI=1S/C9H9BrClNO2/c1-5(2)14-9(13)7-3-6(10)4-12-8(7)11/h3-5H,1-2H3

InChI Key

MSSCNNSGYVRPKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(N=CC(=C1)Br)Cl

Origin of Product

United States

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